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Compound of Interest

Compound Name: Lutetium nitride

Cat. No.: B081746 Get Quote

An in-depth analysis of the Lutetium-Hydrogen-Nitrogen (Lu-H-N) system reveals a complex

interplay of thermodynamics and pressure, guiding the stability of its constituent phases.

Prompted by initial reports of near-ambient superconductivity, which have since been retracted,

extensive theoretical and experimental investigations have provided a comprehensive, albeit

complex, understanding of the Lu-H-N phase diagram.[1] This guide synthesizes these

findings, offering a technical overview for researchers in materials science and condensed

matter physics.

Thermodynamic Stability and Phase Diagram
First-principles calculations, a cornerstone of modern materials prediction, have been

extensively applied to the Lu-H-N system.[2][3][4] These computational studies consistently

conclude that no thermodynamically stable ternary Lu-H-N compounds exist at pressures up to

at least 10 GPa.[2][3][4][5][6][7] The thermodynamic ground state of the system is governed by

a convex hull of stable binary compounds.

The overall stability landscape is depicted by the formation energy of various compounds

relative to the elemental constituents (Lu, H₂, N₂). The phase diagram is sensitive to pressure,

with different binary compounds being stabilized as pressure increases.[3][4][8] At ambient

pressure (0 GPa), the stable binary phases are LuH₂, LuH₃, LuN, Lu₁₂N₁₁, NH₃, and N₂H₃.[3][4]

As pressure is applied, the energy convex hull shifts, leading to the stabilization of new binary

phases. For instance, LuN₉ becomes stable at 5 GPa, and by 10 GPa, Lu₁₀H₂₁ and NH also

emerge as stable phases.[2][3][4][8]
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While no ternary compounds are found on the convex hull, several have been identified as

being metastable, lying only slightly above the hull in formation energy.[2][3][4] These phases,

while not thermodynamically stable, could potentially be synthesized experimentally under

specific non-equilibrium conditions.

Quantitative Stability Data
The following tables summarize the key quantitative data for stable binary phases and notable

metastable ternary phases in the Lu-H-N system, as determined by first-principles calculations.

Table 1: Stable Binary Compounds in the Lu-H-N System at Various Pressures

Pressure (GPa)
Stable Lu-H
Compounds

Stable Lu-N
Compounds

Stable N-H
Compounds

0
LuH₂ (Fm-3m), LuH₃

(P-3c1)

LuN (Fm-3m), Lu₁₂N₁₁

(C2/m)

NH₃ (Fm-3m), N₂H₃

(C2/c)

5 LuH₂, LuH₃ LuN, Lu₁₂N₁₁, LuN₉ NH₃, N₂H₃

10 LuH₂, LuH₃, Lu₁₀H₂₁ LuN, Lu₁₂N₁₁, LuN₉ N₂H₃, NH

Data sourced from

first-principles

calculations.[3][4] New

phases stabilized at

higher pressures are

in bold.

Table 2: Selected Metastable Ternary Lu-H-N Compounds at 0 GPa
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Composition Space Group
Energy Above Convex Hull
(Eₕᵤₗₗ) (meV/atom)

Lu₂₀H₂N₁₇ C2/m 36

Lu₁₀HN₈ P-1 58

Lu₂(H₁₅N₈)₂ P2₁/c 61

Lu₆HN₆ Cm 72

Lu₂H₅N Pc 78

LuH₃N₂ P2₁/c 83

LuH₅N P2₁2₁2₁ 89

Lu₂H₂N P-3m1 < 100

LuH₅N₂ P1 < 100

Lu₃H₆N P2₁ < 100

Eₕᵤₗₗ represents the energy

difference between the

compound and the stable

convex hull, indicating the

degree of metastability.[3][4] A

lower value suggests a higher

likelihood of experimental

synthesis.

Methodologies and Protocols
The understanding of the Lu-H-N system is built upon a combination of computational

predictions and experimental synthesis efforts.

Computational Protocol: First-Principles Phase Diagram
Calculation
The theoretical investigation into the Lu-H-N phase diagram typically involves a high-

throughput computational workflow.
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Structure Prediction: A comprehensive search for stable and metastable crystal structures

across the entire Lu-H-N compositional space is performed. This is often accomplished using

evolutionary algorithms (e.g., USPEX) or particle swarm optimization methods (e.g.,

CALYPSO) coupled with density functional theory (DFT) calculations.[2][3]

High-Throughput DFT Calculations: The energies of thousands of candidate structures (e.g.,

over 1400-1500 compounds) are calculated using DFT.[2][4] These calculations are typically

performed with a plane-wave basis set code like VASP. The generalized gradient

approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice

for the exchange-correlation functional.[8] For systems with localized f-electrons like

Lutetium, a Hubbard U correction (GGA+U) may be applied to improve the description of

electron correlation.[9]

Convex Hull Construction: The formation energy (or enthalpy at non-zero pressure) is

calculated for each structure relative to the elemental phases. These values are then plotted

on a ternary composition diagram. The convex hull is constructed by connecting the points of

the lowest-energy structures, which represent the thermodynamically stable phases.[8][10]

Stability Analysis: Any structure that lies on the convex hull is considered thermodynamically

stable. Structures lying above the hull are metastable, and their energy distance to the hull

(Eₕᵤₗₗ) quantifies their degree of instability.[2][3]

Property Calculation: For promising stable or low-energy metastable structures, further

calculations are performed to predict properties like X-ray diffraction (XRD) patterns,

electronic band structures, and phonon dispersion curves to assess dynamical stability.[2][3]

Experimental Protocol: High-Pressure Synthesis
Experimental efforts have focused on synthesizing Lu-H-N compounds under high-pressure

and high-temperature (HPHT) conditions, primarily motivated by the search for

superconductivity.

Precursor Loading: A Lutetium (Lu) foil or powder is loaded into a diamond anvil cell (DAC)

or a large-volume press.[11][12]

Hydrogen/Nitrogen Source: The hydrogen and nitrogen sources are introduced. This can be

achieved in several ways:
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Gas Loading: Loading a mixture of H₂ and N₂ gas into the DAC.[12]

Solid Sources: Using solid precursors such as ammonium chloride (NH₄Cl) as a combined

H and N source, or calcium hydride (CaH₂) as an H source.[11] A more controlled solid-

state approach involves using well-defined starting materials like LuH₂ and LuN in a

closed system to constrain the final nitrogen content.[11][13]

HPHT Reaction: The sample is compressed to a target pressure (e.g., 1-10 GPa) and

resistively or laser-heated to a high temperature to initiate the reaction.[11][12] Reaction

times can vary from hours to days.

In-situ/Ex-situ Characterization:

In-situ: The reaction can be monitored in real-time using techniques like four-probe

resistance measurements to detect electronic transitions or Raman spectroscopy to

observe structural changes.[12]

Ex-situ: After the reaction, the sample is recovered to ambient conditions. Its properties

are then characterized using techniques such as X-ray Diffraction (XRD) to identify the

crystal structure, Energy-Dispersive X-ray (EDX) spectroscopy to determine the elemental

composition, and various magnetic and electrical measurements to probe for properties

like superconductivity.[11][14]

Visualizations of Logical and Experimental
Workflows
To clarify the relationships and processes involved in studying the Lu-H-N system, the following

diagrams are provided.
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Thermodynamic Landscape
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Logical hierarchy of phase stability in the Lu-H-N system.
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Logical hierarchy of phase stability in the Lu-H-N system.
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Computational Phase Diagram Prediction
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Workflow for computational prediction of the Lu-H-N phase diagram.
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High-Pressure Synthesis Workflow
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Typical experimental workflow for HPHT synthesis of Lu-H-N.
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Typical experimental workflow for HPHT synthesis of Lu-H-N.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b081746?utm_src=pdf-body-img
https://www.benchchem.com/product/b081746?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Unraveling the electronic structure of LuH, LuN, and LuNH: building blocks of new
materials - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D4CP00533C [pubs.rsc.org]

2. [2303.11683] Lu-H-N phase diagram from first-principles calculations [arxiv.org]

3. arxiv.org [arxiv.org]

4. everest.iphy.ac.cn [everest.iphy.ac.cn]

5. researchgate.net [researchgate.net]

6. pubs.aip.org [pubs.aip.org]

7. researching.cn [researching.cn]

8. researchgate.net [researchgate.net]

9. arxiv.org [arxiv.org]

10. researchgate.net [researchgate.net]

11. pnas.org [pnas.org]

12. Origin of the near-room temperature resistance transition in lutetium with H2/N2 gas
mixture under high pressure - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. aischolar.org [aischolar.org]

To cite this document: BenchChem. [Phase diagram and stability of the Lu-H-N system.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081746#phase-diagram-and-stability-of-the-lu-h-n-
system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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